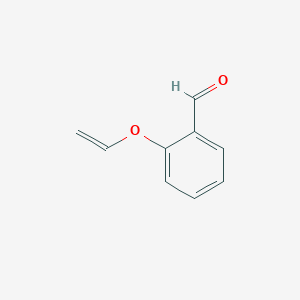

2-(Ethenyloxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Ethenyloxy)benzaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of benzaldehyde, where the hydrogen atom on the benzene ring is replaced by an ethenyloxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenyloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of salicylaldehyde with an appropriate alkylating agent under basic conditions. For example, salicylaldehyde can be reacted with bromoethane in the presence of a base such as potassium carbonate or sodium tert-butoxide in a solvent like dimethyl sulfoxide or dimethylformamide .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(Ethenyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo electrophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: The major product is 2-(Ethenyloxy)benzoic acid.

Reduction: The major product is 2-(Ethenyloxy)benzyl alcohol.

Substitution: Depending on the substituent introduced, various substituted benzaldehydes can be formed.

Aplicaciones Científicas De Investigación

2-(Ethenyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in drug development.

Industry: It is used in the production of dyes, fragrances, and other industrial chemicals .

Mecanismo De Acción

The mechanism of action of 2-(Ethenyloxy)benzaldehyde involves its interaction with cellular macromolecules. It can bind to proteins and enzymes, affecting their function. The compound can also undergo redox reactions, influencing cellular redox homeostasis and antioxidation pathways .

Comparación Con Compuestos Similares

Similar Compounds

Benzaldehyde: The parent compound, which lacks the ethenyloxy group.

2-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an ethenyloxy group.

2-Methoxybenzaldehyde: Contains a methoxy group instead of an ethenyloxy group

Uniqueness

2-(Ethenyloxy)benzaldehyde is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the ethenyloxy functionality is required .

Actividad Biológica

2-(Ethenyloxy)benzaldehyde, also known as ethylene oxybenzaldehyde, is a compound with a unique structure that includes both an aldehyde and an ether functional group. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8O2. The compound features a benzene ring substituted with an ethenyloxy group and an aldehyde group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by evaluated the compound's efficacy against various bacterial strains, revealing significant inhibition against Staphylococcus aureus and Bacillus anthracis. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was determined to be approximately 850 μg/mL.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 850 μg/mL |

| Bacillus anthracis | 1060 μg/mL |

| Pantoea conspicua | 1060 μg/mL |

| Citrobacter youngae | 1060 μg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies suggest that the compound may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This property makes it a candidate for further research in treating inflammatory diseases.

Cytotoxic Effects

The cytotoxicity of this compound was assessed using Drosophila melanogaster as a model organism. The findings indicated that at certain concentrations, the compound exhibited cytotoxic effects leading to developmental anomalies in the larvae. This raises concerns regarding its safety profile in potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and disrupt bacterial cell integrity. The aldehyde group is known to form reactive intermediates that can lead to oxidative stress within microbial cells, ultimately resulting in cell death .

Case Studies

- Study on Antimicrobial Modulation : A study highlighted the role of benzaldehyde derivatives in enhancing the efficacy of standard antibiotics against resistant strains of bacteria. The combination therapy involving this compound showed a reduction in MIC values for fluoroquinolones when used in subinhibitory concentrations .

- Toxicological Assessment : Another investigation focused on the toxicological profile of this compound, revealing developmental toxicity at higher concentrations in Drosophila melanogaster. This study emphasized the importance of evaluating safety before clinical applications .

Propiedades

Número CAS |

31600-76-7 |

|---|---|

Fórmula molecular |

C9H8O2 |

Peso molecular |

148.16 g/mol |

Nombre IUPAC |

2-ethenoxybenzaldehyde |

InChI |

InChI=1S/C9H8O2/c1-2-11-9-6-4-3-5-8(9)7-10/h2-7H,1H2 |

Clave InChI |

SEJQTMLOJOWUKH-UHFFFAOYSA-N |

SMILES canónico |

C=COC1=CC=CC=C1C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.